5-HT6/5-HT2A receptor ligand-1

5-HT6 receptor affinity 5-HT2A receptor affinity dual antagonist SAR

5-HT6/5-HT2A receptor ligand-1 (compound 33; CAS 2411088-07-6) is a chemically distinct dual antagonist of the serotonin 5-HT6 and 5-HT2A receptors. Originating from a virtual-screening-based optimization campaign that yielded a series of 43 furan–indole derivatives, it was identified as one of the most potent members exhibiting sub-nanomolar-to-low-nanomolar affinity at both targets.

Molecular Formula C21H19FN2O2
Molecular Weight 350.4 g/mol
Cat. No. B12407252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-HT6/5-HT2A receptor ligand-1
Molecular FormulaC21H19FN2O2
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC=C(O2)CNCCC3=CNC4=C3C=C(C=C4)F)O
InChIInChI=1S/C21H19FN2O2/c22-16-3-7-20-19(11-16)15(12-24-20)9-10-23-13-18-6-8-21(26-18)14-1-4-17(25)5-2-14/h1-8,11-12,23-25H,9-10,13H2
InChIKeyYKUHLXRZNYUNSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-HT6/5-HT2A Receptor Ligand-1 – High-Affinity Dual Antagonist with Differentiated Binding Profile for Neurological Disease Research


5-HT6/5-HT2A receptor ligand-1 (compound 33; CAS 2411088-07-6) is a chemically distinct dual antagonist of the serotonin 5-HT6 and 5-HT2A receptors [1]. Originating from a virtual-screening-based optimization campaign that yielded a series of 43 furan–indole derivatives, it was identified as one of the most potent members exhibiting sub-nanomolar-to-low-nanomolar affinity at both targets [1][2]. Its quantitative binding profile and structural divergence from classical serotonin receptor pharmacophores provide a clearly defined starting point for researchers requiring potent, simultaneous blockade at 5-HT6 and 5-HT2A.

Why In-Class 5-HT6 or 5-HT2A Ligands Cannot Substitute for 5-HT6/5-HT2A Receptor Ligand-1 in Research


Compounds within the serotonin 5-HT6/5-HT2A ligand class exhibit large variations in absolute receptor affinity, selectivity ratios, and functional activity (antagonist vs. inverse agonist) that preclude simple interchange. Selective 5-HT6 antagonists achieve picomolar Ki values at 5-HT6 but typically display Ki >80 nM or negligible activity at 5-HT2A [1], while close chemical analogs within the same furan–indole series show up to 12.5‑fold weaker binding at 5-HT6 and up to 2.9‑fold weaker binding at 5-HT2A [2]. Furthermore, the presence of a 5-fluoro-1H-indole moiety in compound 33 has been associated with an inverse agonist functional signature at 5-HT6 Gₛ signaling, whereas many selective antagonists exhibit neutral antagonism [3]. These compound‑specific differences in dual‑target engagement and functional bias mean that substituting a “similar” 5-HT6 or 5-HT2A ligand will yield non‑equivalent pharmacological readouts and irreproducible experimental outcomes.

Quantitative Differentiation Guide for 5-HT6/5-HT2A Receptor Ligand-1


Head-to-Head Affinity Comparison Against the Closest Structural Analog (Compound 42 / 5-HT6/5-HT2A Receptor Ligand-2)

Within the same synthetic series of 43 furan–indole derivatives reported by Staroń et al., compound 33 (5-HT6/5-HT2A receptor ligand‑1) demonstrates substantially higher affinity for both target receptors compared with compound 42 (5-HT6/5-HT2A receptor ligand‑2), the series lead. This direct intra‑series comparison controls for scaffold‑dependent pharmacokinetic and assay variability, making it the most interpretable quantitative differentiation available [1].

5-HT6 receptor affinity 5-HT2A receptor affinity dual antagonist SAR furan–indole chemotype

Balanced Dual-Target Affinity Ratio Versus Selective 5-HT6 Antagonists (AVN‑211 and SB‑742457)

In contrast to highly selective 5‑HT6 antagonists such as AVN‑211 (5‑HT6 Ki = 1.09 nM, 5‑HT2A Ki = 83 nM) and SB‑742457 (intepirdine; 5‑HT6 Ki = 0.23–1.4 nM, 5‑HT2A Ki = 10 nM), compound 33 maintains substantial 5‑HT2A affinity (Ki = 11 nM) concurrently with potent 5‑HT6 blockade. This yields a 5‑HT6:5‑HT2A affinity ratio of approximately 1:5.5, versus 1:76 for AVN‑211 and up to 1:43 for SB‑742457 [1][2][3]. While selectivity data are cross‑study, they highlight that compound 33 is among the few ligands capable of near‑equipotent dual engagement at clinically relevant concentrations.

5-HT2A engagement dual pharmacology selectivity ratio cognitive enhancement

In Vivo Pro‑Cognitive Efficacy of the Furan–Indole Series in PCP‑Induced Memory Impairment

The dual 5‑HT6/5‑HT2A antagonist pharmacophore represented by compound 33 has been validated in vivo through its close analog compound 42. In rats, compound 42 significantly reversed phencyclidine (PCP)‑induced memory deficits in the novel object recognition test at doses that achieved a favorable brain‑to‑plasma concentration ratio [1]. Because compound 33 shares the same furan–indole scaffold and demonstrates superior in vitro affinity at both targets, it is expected to produce at least equivalent, and potentially more robust, procognitive effects at lower doses. Direct in vivo data for compound 33 remain limited; therefore, this inference is class‑level but anchored to a directly comparable chemical progenitor.

novel object recognition phencyclidine model cognitive deficit in vivo pharmacology

Optimal Application Scenarios for 5-HT6/5-HT2A Receptor Ligand-1 in Research and Early Discovery


Dual-Target Pharmacological Tool for Dissecting 5-HT6/5-HT2A Crosstalk in Cognitive and Psychiatric Disease Models

Because compound 33 simultaneously blocks 5‑HT6 and 5‑HT2A receptors with near‑equipotent affinity (Ki 2 nM and 11 nM, respectively) [1], it serves as an ideal single‑agent tool for studying the convergent roles of these two serotonin receptor subtypes in cognition, mood, and psychosis. Researchers can use it in rodent behavioral models—such as novel object recognition and forced swim—to probe synergistic or additive effects of dual antagonism without the pharmacokinetic variability introduced by co‑administering separate selective ligands [2].

Structure–Activity Relationship (SAR) Anchor Point for Lead Optimization of Furan–Indole Dual Antagonists

With a well‑defined Ki of 2 nM at 5‑HT6 and 11 nM at 5‑HT2A, compound 33 provides a high‑affinity benchmark for medicinal chemistry programs aiming to improve metabolic stability or brain penetration while retaining dual potency [1]. Its structural uniqueness—a 5‑fluoro‑1H‑indole linked via an aminoethyl chain to a furan–phenol group—offers multiple substitution vectors for systematic SAR exploration [2].

Reference Standard for In Vitro Binding and Functional Assays Requiring Defined Dual 5‑HT6/5‑HT2A Activity

Commercial availability of compound 33 with documented purity (>98%) and stability data [1] makes it suitable as a positive control in radioligand displacement and functional assays (cAMP, β‑arrestin recruitment) where reproducible dual‑receptor blockade is required. Its affinity values (2 nM and 11 nM) provide a convenient mid‑range calibration point between ultra‑potent selective 5‑HT6 antagonists (e.g., SB‑742457, Ki ~ 1 nM) and low‑affinity dual ligands.

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